Trazodone N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

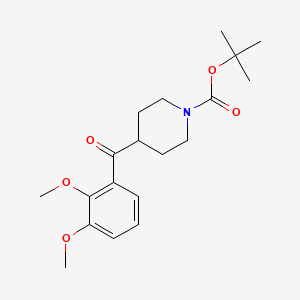

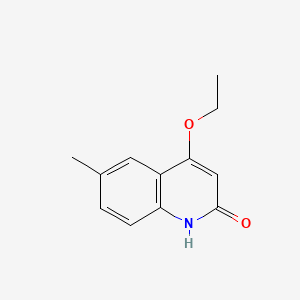

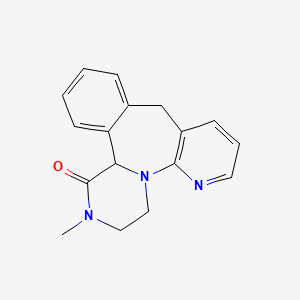

Trazodone N-Oxide (TNO) is a novel drug-like molecule that has been studied for its potential therapeutic applications in the treatment of various diseases. TNO has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, TNO has been shown to possess a unique mechanism of action and has been proposed as a potential candidate for developing novel therapeutic agents.

Aplicaciones Científicas De Investigación

Effects on Serotonin : Trazodone inhibits the release of brain 5-HT induced by fenfluramine and blocks the uptake of 5-HT by rat platelets. However, its metabolites, including Trazodone N-Oxide, do not share these properties (Garattini et al., 1976).

Chronic Fatigue Syndrome : Trazodone has shown potential in treating chronic fatigue syndrome (CFS) in mice, possibly involving nitric oxide signaling (Kumar et al., 2008).

Sleep Deprivation : It has also been studied for its protective effects against sleep deprivation-induced anxiety and oxidative damage in mice, again implicating nitric oxide modulation (Kumar & Garg, 2010).

Pharmacological Properties : The drug undergoes degradation under various conditions, forming different metabolites including Trazodone N-Oxide. A study focused on the separation and characterization of these degradation products, which is crucial for understanding the drug's safety and efficacy (Thummar et al., 2018).

Off-Label Uses : Trazodone, including its N-Oxide form, has been reviewed for off-label uses in various conditions such as insomnia, anxiety disorders, and chronic pain, highlighting the need for more research to confirm its efficacy in these areas (Bossini et al., 2012).

Depression Treatment : Another study revisits Trazodone for treating major depressive disorder, emphasizing its comparable antidepressant activity to other drug classes and potential advantages in tolerability (Fagiolini et al., 2012).

Clinical Literature Review : Trazodone's clinical research, including its safety compared to traditional antidepressants, has been summarized, noting its broad range of applications in primary or secondary depression subtypes (Agnoli et al., 1984).

Pharmacology and Therapeutic Potential : The drug's pharmacology and potential therapeutic uses in depression and other disorders have been reviewed, highlighting its lower incidence of anticholinergic and cardiovascular effects compared to other antidepressants (Haria et al., 1994).

Propiedades

IUPAC Name |

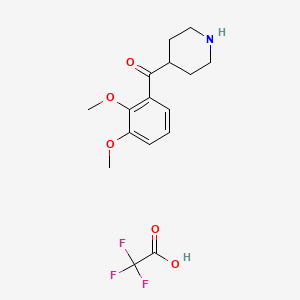

2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWLJYFNNKOAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203794 |

Source

|

| Record name | Trazodone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trazodone N-Oxide | |

CAS RN |

55290-68-1 |

Source

|

| Record name | Trazodone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAZODONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNV4RP0XXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)